molecular formula C23H21ClN4O2 B2429373 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 1005068-80-3

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2429373
CAS No.: 1005068-80-3
M. Wt: 420.9
InChI Key: YACGSFQFKLDZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c24-16-6-3-5-15(10-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-7-2-1-4-14(17)8-9-26-21/h1-7,10,12-13,18,20-22,26H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACGSFQFKLDZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O2C_{20}H_{22}ClN_3O_2. Its structure features a chlorophenyl group, a tetrahydroisoquinoline moiety, and a triazole ring, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to the target molecule exhibit antimicrobial activity. For instance, derivatives containing triazole and isoquinoline structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways.

CompoundActivityTarget Pathogen
Triazole DerivativeAntibacterialStaphylococcus aureus
Isoquinoline DerivativeAntifungalCandida albicans

Anticancer Activity

Research has demonstrated that similar compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of signaling pathways associated with cell survival.

  • Case Study : A study on isoquinoline derivatives reported that they inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests that modifications to the isoquinoline structure may enhance anticancer properties.

Neuropharmacological Effects

The presence of the tetrahydroisoquinoline moiety suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

  • Mechanism of Action : Some studies indicate that these compounds may act as modulators of dopamine and serotonin receptors, which could have implications for treating disorders such as schizophrenia and depression.
Receptor TypeEffect
Dopamine D2Antagonism reduces positive symptoms in schizophrenia
Serotonin 5-HT1APartial agonism may improve cognitive deficits

Research Findings

The biological activity of this compound is supported by various experimental studies:

  • In vitro Studies : Laboratory tests have shown that the compound exhibits significant cytotoxicity against several cancer cell lines.
  • Animal Models : In vivo studies indicate potential efficacy in reducing tumor size in xenograft models.
  • Mechanistic Studies : Investigations into the compound's interaction with specific receptors have provided insights into its pharmacodynamics.

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